(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bis(oxazoline) ligands. These ligands are widely used in asymmetric catalysis due to their ability to form stable complexes with transition metals. The compound’s unique structure, featuring two oxazoline rings and a central diphenylpropane backbone, allows it to effectively induce chirality in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,4’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized by reacting amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Diphenylpropane: The oxazoline rings are then coupled with a diphenylpropane backbone through a series of condensation reactions, often using catalysts such as palladium or copper to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and transition metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the oxazoline rings.
Reduction Products: Reduced forms of the oxazoline rings or the diphenylpropane backbone.
Substitution Products: Various substituted oxazoline derivatives.
Chemistry:
Asymmetric Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Coordination Chemistry: It forms stable complexes with transition metals, which are used in various catalytic processes.
Biology:
Enzyme Mimics: The compound’s chiral environment can mimic the active sites of enzymes, making it useful in studying enzyme mechanisms.
Medicine:
Drug Development: Its ability to induce chirality is valuable in the synthesis of chiral drugs, which often have improved efficacy and reduced side effects.
Industry:
Fine Chemicals: Used in the production of fine chemicals and pharmaceuticals due to its role in asymmetric synthesis.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and providing a chiral environment for enantioselective transformations. The molecular targets and pathways involved include:
Transition Metal Centers: The oxazoline ligands coordinate to metal centers, stabilizing them and enhancing their reactivity.
Chiral Induction: The chiral environment provided by the oxazoline rings induces chirality in the reaction products.
Comparison with Similar Compounds
Bis(oxazoline) Ligands: Other bis(oxazoline) ligands with different substituents on the oxazoline rings or the central backbone.
Chiral Ligands: Various chiral ligands used in asymmetric catalysis, such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol).
Uniqueness:
Structural Features: The presence of tert-butyl groups on the oxazoline rings and the diphenylpropane backbone distinguishes it from other bis(oxazoline) ligands.
Chiral Induction: Its ability to induce high levels of enantioselectivity in various catalytic reactions makes it a valuable tool in asymmetric synthesis.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O2/c1-27(2,3)23-19-32-25(30-23)29(17-21-13-9-7-10-14-21,18-22-15-11-8-12-16-22)26-31-24(20-33-26)28(4,5)6/h7-16,23-24H,17-20H2,1-6H3/t23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBCJHLRVUHQRT-DNQXCXABSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.